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Compound of Interest

Compound Name: 3-Formylbenzenesulfonyl chloride

Cat. No.: B3143692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 3-Formylbenzenesulfonyl chloride is not

readily available in public databases. The data presented in this guide is predicted based on

established principles of spectroscopy and analysis of analogous compounds. This document

serves as a reference for the expected spectral characteristics of the compound.

Introduction
3-Formylbenzenesulfonyl chloride is a bifunctional organic compound containing both a

reactive sulfonyl chloride group and a formyl (aldehyde) group. This unique combination makes

it a valuable intermediate in organic synthesis, particularly in the development of novel

pharmaceutical agents and other specialty chemicals. The sulfonyl chloride moiety can readily

react with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, while

the aldehyde group can participate in a wide range of reactions, including reductive amination,

Wittig reactions, and aldol condensations.

Accurate characterization of 3-Formylbenzenesulfonyl chloride is crucial for its effective use

in research and development. This technical guide provides an in-depth overview of its

expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also

presented.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-
Formylbenzenesulfonyl chloride. These predictions are based on the analysis of structurally

similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Formylbenzenesulfonyl Chloride (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 s 1H
Aldehyde proton (-

CHO)

~8.4 t 1H Aromatic proton (H-2)

~8.2 dt 1H
Aromatic proton (H-4

or H-6)

~8.1 dt 1H
Aromatic proton (H-6

or H-4)

~7.8 t 1H Aromatic proton (H-5)

Table 2: Predicted ¹³C NMR Data for 3-Formylbenzenesulfonyl Chloride (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~190 Aldehyde carbon (-CHO)

~145 Aromatic carbon (C-1, attached to SO₂Cl)

~138 Aromatic carbon (C-3, attached to CHO)

~135 Aromatic carbon (C-5)

~132 Aromatic carbon (C-6)

~130 Aromatic carbon (C-4)

~128 Aromatic carbon (C-2)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Formylbenzenesulfonyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1710 Strong Aldehyde C=O stretch

~1600, ~1475 Medium-Weak Aromatic C=C stretch

~1380 Strong Asymmetric SO₂ stretch

~1180 Strong Symmetric SO₂ stretch

~800-700 Strong
Aromatic C-H out-of-plane

bend

~600 Medium C-S stretch

~550 Medium S-Cl stretch

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation for 3-Formylbenzenesulfonyl Chloride

m/z Proposed Fragment

204/206 [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes)

175 [M - CHO]⁺

169 [M - Cl]⁺

141 [M - SO₂]⁺

105 [C₆H₄CHO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a solid organic

compound like 3-Formylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into

a clean, dry vial.[1]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to

dissolve the sample.[1]

Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution

through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[2]

Cap the NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral

lines.

Acquire the ¹H NMR spectrum. Typically, a single scan is sufficient for a sample of this

concentration.[3]

For ¹³C NMR, multiple scans will be necessary to achieve a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phasing the spectrum, and

calibrating the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CDCl₃ in ¹H NMR).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile

solvent (e.g., dichloromethane or acetone) in a small vial.[4]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the solution to the center of the salt plate.[4]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.[4]

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Sample Introduction:

For a solid sample, a direct insertion probe or a suitable ionization technique that can

handle solids is used. Electron Ionization (EI) is a common method.

A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.[5]

In EI, the sample is vaporized by heating and then bombarded with a high-energy electron

beam (typically 70 eV).[5]

This causes the molecules to ionize and fragment.

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized or isolated compound.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive spectroscopic analysis provides a detailed electronic and structural

fingerprint of 3-Formylbenzenesulfonyl chloride, which is indispensable for its quality control

and for understanding its reactivity in various chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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